molecular formula C14H12ClN3 B7890324 3-Benzyl-8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1206970-66-2

3-Benzyl-8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B7890324
CAS No.: 1206970-66-2
M. Wt: 257.72 g/mol
InChI Key: JCTRCMAHPLFGSJ-UHFFFAOYSA-N
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Description

3-Benzyl-8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C14H12ClN3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of benzyl chloride with 8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

3-Benzyl-8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Benzyl-8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
  • 3-[(Cyclopentylcarbonyl)amino]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
  • 3-(4-Pyridinyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

3-Benzyl-8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific structural features, such as the presence of a benzyl group and a chloromethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-benzyl-8-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c15-10-12-7-4-8-18-13(16-17-14(12)18)9-11-5-2-1-3-6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTRCMAHPLFGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2C=CC=C3CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501174481
Record name 8-(Chloromethyl)-3-(phenylmethyl)-1,2,4-triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-66-2
Record name 8-(Chloromethyl)-3-(phenylmethyl)-1,2,4-triazolo[4,3-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Chloromethyl)-3-(phenylmethyl)-1,2,4-triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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